Enzyme Inhibition Potency: Peldesine vs. Forodesine (BCX-1777) IC50 Comparison
Peldesine inhibits human RBC PNP with an IC50 of 36 nM, whereas Forodesine (BCX-1777), a more advanced transition-state analog inhibitor, demonstrates IC50 values ranging from 0.48 to 1.57 nM for human PNP [1]. This represents a 23- to 75-fold difference in enzymatic inhibition potency between the two PNP inhibitors [2].
| Evidence Dimension | PNP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 36 nM (human RBC PNP) |
| Comparator Or Baseline | Forodesine (BCX-1777): 0.48 to 1.57 nM (human PNP) |
| Quantified Difference | 23- to 75-fold lower potency (higher IC50) for Peldesine |
| Conditions | Human RBC PNP enzyme assay; Forodesine data from multiple species including human, mouse, rat, monkey, dog |
Why This Matters
Researchers requiring less potent PNP inhibition to avoid complete pathway shutdown or to study graded dose-response relationships should select Peldesine over Forodesine.
- [1] Bantia S, Miller PJ, Parker CD, Ananth SL, Horn LL, Kilpatrick JM, Morris PE, Hutchison TL, Montgomery JA, Sandhu JS. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent. Int Immunopharmacol. 2001 Jun;1(6):1199-210. View Source
- [2] Bantia S, Montgomery JA, Johnson HG, Walsh GM. In vivo and in vitro pharmacologic activity of the purine nucleoside phosphorylase inhibitor BCX-34: the role of GTP and dGTP. Immunopharmacology. 1996 Oct;35(1):53-63. View Source
